

# "Spectroscopic data analysis of Pentyl 4-hydroxybenzoate (NMR, IR, Mass)"

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## Compound of Interest

Compound Name: Pentyl 4-hydroxybenzoate

Cat. No.: B030016

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## Spectroscopic Analysis of Pentyl 4-hydroxybenzoate: A Technical Guide

### Introduction

**Pentyl 4-hydroxybenzoate**, a member of the paraben family, is an alkyl ester of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. A thorough understanding of the molecular structure and purity of **Pentyl 4-hydroxybenzoate** is crucial for its application in regulated industries. This technical guide provides a comprehensive analysis of the spectroscopic data of **Pentyl 4-hydroxybenzoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of the spectral data to aid in the identification and characterization of this compound.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Pentyl 4-hydroxybenzoate** (CAS No. 6521-29-5), with the structure provided below for reference.

### Structure of **Pentyl 4-hydroxybenzoate**

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Table 1:  $^1\text{H}$  NMR Data for **Pentyl 4-hydroxybenzoate** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.93	Doublet	2H	8.8	Ar-H (ortho to -COO)
6.86	Doublet	2H	8.8	Ar-H (ortho to -OH)
6.48	Singlet	1H	-	Ar-OH
4.25	Triplet	2H	6.7	-O-CH <sub>2</sub> -
1.74	Quintet	2H	7.2	-O-CH <sub>2</sub> -CH <sub>2</sub> -
1.39	Multiplet	4H	-	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.92	Triplet	3H	7.3	-CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Data for **Pentyl 4-hydroxybenzoate** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
166.7	C=O
160.0	Ar-C-OH
131.7	Ar-C-H (ortho to -COO)
122.4	Ar-C-COO
115.2	Ar-C-H (ortho to -OH)
65.0	-O-CH <sub>2</sub> -
28.7	-O-CH <sub>2</sub> -CH <sub>2</sub> -
28.1	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
22.3	-CH <sub>2</sub> -CH <sub>3</sub>
14.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for **Pentyl 4-hydroxybenzoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350	Broad, Strong	O-H stretch (phenolic)
2958, 2871	Medium	C-H stretch (aliphatic)
1678	Strong	C=O stretch (ester)
1608, 1512	Strong	C=C stretch (aromatic)
1278	Strong	C-O stretch (ester)
1168	Strong	C-O stretch (phenol)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.

Table 4: Mass Spectrometry Data for **Pentyl 4-hydroxybenzoate**

m/z	Relative Intensity (%)	Assignment
208	25	[M] <sup>+</sup> (Molecular Ion)
138	100	[HO-C <sub>6</sub> H <sub>4</sub> -COOH] <sup>+</sup>
121	40	[HO-C <sub>6</sub> H <sub>4</sub> -CO] <sup>+</sup>
70	30	[C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. <sup>1</sup>H and <sup>13</sup>C NMR

- **Sample Preparation:** Dissolve 5-10 mg of **Pentyl 4-hydroxybenzoate** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of any particulate matter.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire the spectrum at room temperature.
  - Use a standard single-pulse experiment.

- Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- Process the data with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
  - Process the data with an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum.

## Infrared (IR) Spectroscopy

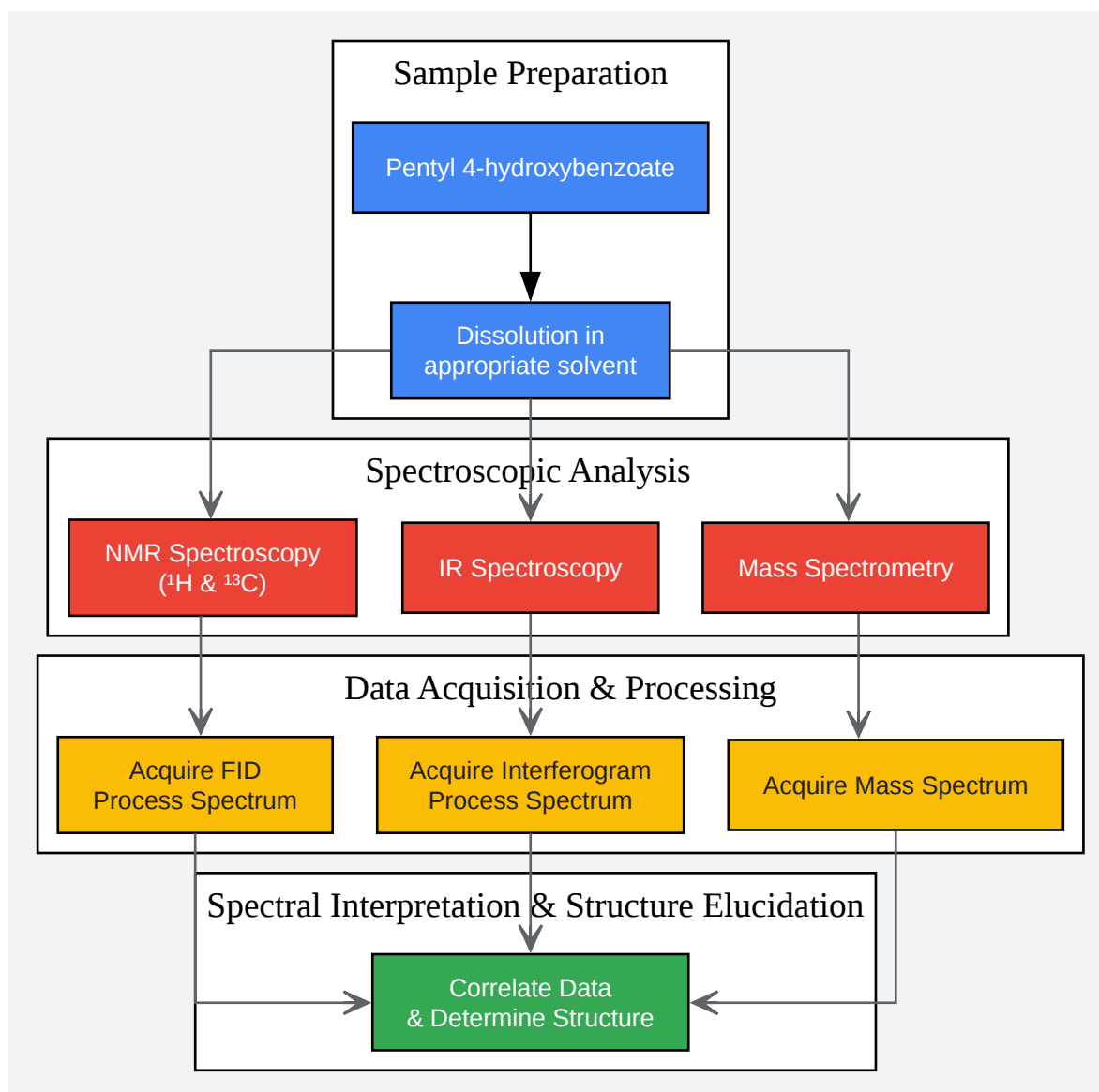
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **Pentyl 4-hydroxybenzoate** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum.
  - Typical parameters: spectral range of 4000-400 cm<sup>-1</sup>, resolution of 4 cm<sup>-1</sup>, and an accumulation of 16-32 scans.
  - The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **Pentyl 4-hydroxybenzoate** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source. The spectrometer can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Data Acquisition (GC-MS):
  - Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC.
  - Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.
  - The eluent from the GC is directed into the EI source of the mass spectrometer.
  - Typical EI source parameters: electron energy of 70 eV, ion source temperature of 200-250  $^{\circ}$ C.
  - Scan a mass range of m/z 40-400.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Pentyl 4-hydroxybenzoate**.



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Caption: Workflow for the spectroscopic analysis of **Pentyl 4-hydroxybenzoate**.

Disclaimer: The provided spectroscopic data is based on publicly available information and typical values for a compound with this structure. Actual experimental results may vary depending on the specific instrumentation, experimental conditions, and sample purity. This guide is intended for informational purposes and should be used in conjunction with experimentally obtained data for definitive structural confirmation.

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